[3H]methyllycaconitine
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Overview
Description
[3H]methyllycaconitine is a high-affinity radioligand that labels nicotinic acetylcholine receptors in invertebrates . It is a diterpenoid alkaloid found in many species of Delphinium (larkspurs) . This compound is known for its potent antagonist activity at vertebrate alpha7-type nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3H]methyllycaconitine involves several steps. The side-chain synthesis begins with the neat fusion of anthranilic acid and citraconic anhydride at 140°C . The product is then subjected to further reactions under controlled conditions to achieve the final compound.
Industrial Production Methods: Modern isolation procedures involve using seeds of Consolida ambigua as the plant source .
Chemical Reactions Analysis
Types of Reactions: [3H]methyllycaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include anthranilic acid, citraconic anhydride, and tetrahydrofuran under nitrogen gas . The reactions are typically carried out under controlled temperatures and atmospheric conditions.
Major Products: The major products formed from these reactions include simplified AE-bicyclic analogues possessing different ester and nitrogen side-chains .
Scientific Research Applications
[3H]methyllycaconitine has a wide range of scientific research applications:
Chemistry: It is used as a molecular probe for studying the pharmacology of nicotinic acetylcholine receptors.
Medicine: It has been explored as a potential therapeutic agent for the treatment of spastic paralysis and Alzheimer’s disease
Industry: this compound has insecticidal properties and is used in pest control.
Mechanism of Action
[3H]methyllycaconitine exerts its effects by acting as a potent antagonist at vertebrate alpha7-type nicotinic acetylcholine receptors . It blocks neuromuscular transmission in skeletal muscle but not in smooth muscle . The compound interacts with nicotinic acetylcholine receptors, inhibiting their function and leading to various physiological effects .
Comparison with Similar Compounds
Anatoxin-a: Another potent antagonist of nicotinic acetylcholine receptors.
Dihydro-beta-erythroidine: A competitive antagonist at nicotinic acetylcholine receptors.
Uniqueness: [3H]methyllycaconitine is unique due to its high affinity and selectivity for alpha7-type nicotinic acetylcholine receptors . Its ability to label invertebrate nicotinic acetylcholine receptors makes it a valuable tool in neuropharmacological research .
Properties
Molecular Formula |
C37H50N2O10 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-VTLKBQQISA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Origin of Product |
United States |
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